molecular formula C12H12N2O2 B2535501 4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole CAS No. 2411284-46-1

4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole

Cat. No.: B2535501
CAS No.: 2411284-46-1
M. Wt: 216.24
InChI Key: FEWORNYZAGYPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole is an organic compound that features both an oxirane (epoxide) ring and a pyrazole ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The oxirane ring is known for its high reactivity, while the pyrazole ring is a common motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole typically involves the reaction of 1-phenylpyrazole with an epoxide-containing reagent. One common method is the reaction of 1-phenylpyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in the inhibition of enzymes or the modification of proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)benzoic acid
  • 2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide

Uniqueness

4-(Oxiran-2-ylmethoxy)-1-phenylpyrazole is unique due to the combination of the oxirane and pyrazole rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-4-10(5-3-1)14-7-11(6-13-14)15-8-12-9-16-12/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWORNYZAGYPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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